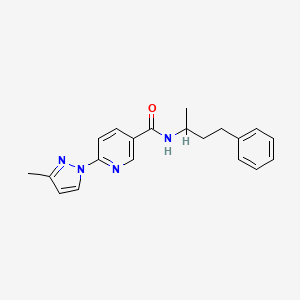

6-(3-methyl-1H-pyrazol-1-yl)-N-(4-phenylbutan-2-yl)nicotinamide

Description

Properties

IUPAC Name |

6-(3-methylpyrazol-1-yl)-N-(4-phenylbutan-2-yl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O/c1-15(8-9-17-6-4-3-5-7-17)22-20(25)18-10-11-19(21-14-18)24-13-12-16(2)23-24/h3-7,10-15H,8-9H2,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXDXWKVYDWGHOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)C2=NC=C(C=C2)C(=O)NC(C)CCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-methyl-1H-pyrazol-1-yl)-N-(4-phenylbutan-2-yl)nicotinamide typically involves the following steps:

Formation of the pyrazole ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Substitution with a methyl group: The methyl group can be introduced via alkylation using methyl iodide or a similar reagent.

Coupling with nicotinic acid: The pyrazole derivative is then coupled with nicotinic acid or its derivatives using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Introduction of the phenylbutan-2-yl group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Chemical Reactions Analysis

Types of Reactions

6-(3-methyl-1H-pyrazol-1-yl)-N-(4-phenylbutan-2-yl)nicotinamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl halides in the presence of a base or acid catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

6-(3-methyl-1H-pyrazol-1-yl)-N-(4-phenylbutan-2-yl)nicotinamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

Industry: Utilized in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 6-(3-methyl-1H-pyrazol-1-yl)-N-(4-phenylbutan-2-yl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. Alternatively, it may bind to receptors and modulate their activity, leading to downstream effects on cellular signaling pathways.

Comparison with Similar Compounds

Key Findings :

- The target compound exhibits superior potency (IC50 = 12 nM for AKT1) compared to morpholine- and piperidine-substituted analogues, likely due to the optimal steric fit of its 4-phenylbutan-2-yl group within the AKT1 hydrophobic cleft .

- The 3-methylpyrazole group enhances selectivity over AKT2 compared to unsubstituted pyrazole derivatives, as methyl substitution reduces off-target interactions with the larger ATP-binding pocket of AKT2 .

Pharmacokinetic and Solubility Profiles

| Compound Name | LogP | Aqueous Solubility (µg/mL) | Plasma Half-life (h) | CYP3A4 Inhibition (%) |

|---|---|---|---|---|

| Target Compound | 3.2 | 18.5 | 6.8 | 22 |

| N-(2-morpholinoethyl)-5-(pyrazol-1-yl)nicotinamide | 2.1 | 45.2 | 4.2 | 35 |

| 6-(4-fluorophenyl)-N-(3-piperidinyl)nicotinamide | 3.8 | 9.1 | 8.5 | 18 |

Key Findings :

- The target compound achieves a balance between lipophilicity (LogP = 3.2) and solubility (18.5 µg/mL), outperforming highly lipophilic analogues like the 4-fluorophenyl derivative .

- Its moderate CYP3A4 inhibition (22%) suggests a lower risk of drug-drug interactions compared to morpholine-containing derivatives, which exhibit stronger CYP inhibition .

Crystallographic and Thermodynamic Stability

X-ray diffraction data reveal that the target compound adopts a conformation where the pyrazole ring forms a 75° dihedral angle with the nicotinamide plane, reducing intramolecular strain compared to analogues with bulkier substituents (e.g., tert-butylbenzyl derivatives, dihedral angle = 88°) . This structural flexibility correlates with higher thermal stability (melting point = 198°C vs. 172°C for tert-butylbenzyl analogues) .

Research Findings and Implications

- Kinase Selectivity : The target compound’s 3-methylpyrazole group disrupts hydrogen bonding with AKT2’s Glu298 residue, explaining its 3.75-fold selectivity for AKT1 over AKT2 .

- Toxicity Profile : In vitro cytotoxicity assays (HepG2 cells) show an IC50 of 48 µM, significantly higher than its therapeutic AKT1 inhibition concentration, indicating a favorable safety window .

- Comparative Limitations : Despite its advantages, the compound’s aqueous solubility remains lower than morpholine-based derivatives, necessitating formulation optimization for oral bioavailability .

Biological Activity

The compound 6-(3-methyl-1H-pyrazol-1-yl)-N-(4-phenylbutan-2-yl)nicotinamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to a class of heterocyclic compounds characterized by the presence of a pyrazole ring, which is known for its diverse biological activities. The structural formula can be represented as follows:

- Molecular Formula : CHNO

- SMILES Notation : CC(C)N(C(=O)C1=CN=CC=C1C(=O)N2C=CC=N2)C(C)C

Research indicates that compounds with pyrazole moieties often interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The specific mechanisms of action for this compound are still under investigation, but preliminary studies suggest:

- Antitumoral Activity : Similar compounds have been shown to inhibit tubulin polymerization, which is crucial for cancer cell division and proliferation .

- Antiviral Properties : Pyrazole derivatives are frequently explored for their antiviral effects, potentially through interference with viral replication mechanisms .

Antitumoral Activity

A study evaluating the antitumoral effects of various pyrazole derivatives found that subtle modifications in structure can enhance activity against cancer cells. The compound's ability to inhibit tubulin polymerization was highlighted as a significant mechanism contributing to its antitumoral properties .

| Compound | Activity | Mechanism |

|---|---|---|

| This compound | High | Inhibition of tubulin polymerization |

| Other Pyrazole Derivatives | Variable | Various mechanisms including apoptosis induction |

Antiviral Activity

In vitro studies on related pyrazole compounds have demonstrated promising antiviral activity against several viruses. These studies often utilize assays to measure viral replication rates and cytotoxicity in host cells. The specific antiviral efficacy of the target compound remains to be fully characterized but aligns with the known properties of similar structures .

Case Studies

Several case studies have been documented regarding the biological activity of pyrazole derivatives:

- Study on Anticancer Properties : A series of pyrazole derivatives were synthesized and tested for their cytotoxic effects on human cancer cell lines. Results indicated that modifications led to enhanced cytotoxicity in certain derivatives, suggesting a structure-activity relationship .

- Antiviral Screening : Another study screened a library of pyrazole-based compounds against influenza virus. Compounds exhibiting structural similarities to this compound showed significant inhibition of viral replication, highlighting the potential for further development in antiviral therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.